Methylethyl 2-[4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetate
Description
Methylethyl 2-[4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetate is a 1,2,4-triazole derivative characterized by a sulfur-linked acetate ester group at position 3 of the triazole core. The substituents at positions 4 and 5 include a 2-furylmethyl group and a 2-pyridyl ring, respectively.
Properties
Molecular Formula |
C17H18N4O3S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
propan-2-yl 2-[[4-(furan-2-ylmethyl)-5-pyridin-2-yl-1,2,4-triazol-3-yl]sulfanyl]acetate |
InChI |
InChI=1S/C17H18N4O3S/c1-12(2)24-15(22)11-25-17-20-19-16(14-7-3-4-8-18-14)21(17)10-13-6-5-9-23-13/h3-9,12H,10-11H2,1-2H3 |
InChI Key |
VHUXMVKHYRGJIU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CSC1=NN=C(N1CC2=CC=CO2)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 2-[4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetate typically involves multi-step organic reactions. One common method involves the reaction of 2-furylmethylamine with 2-pyridyl isothiocyanate to form an intermediate, which is then cyclized to form the triazole ring. The final step involves esterification with methylethyl acetate under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Methylethyl 2-[4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The acetate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methylethyl 2-[4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Methylethyl 2-[4-(2-furylmethyl)-5-(2-pyridyl)-1,2,4-triazol-3-ylthio]acetate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The furan and pyridine rings can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural homology with several 1,2,4-triazole derivatives, differing primarily in substituents, counterions, or ester/amide functional groups. Below is a comparative analysis:
Key Comparative Insights
Substituent Effects :
- Aromatic vs. Heteroaromatic Groups : Compounds with pyridyl or furyl substituents (e.g., the target compound and YUPK-2) exhibit stronger interactions with CNS targets compared to purely phenyl-substituted analogs (e.g., APK-38) .
- Ester vs. Amide vs. Salt : The methylethyl ester in the target compound enhances membrane permeability relative to morpholinium salts (APK-38, YUPK-2) or sodium salts (). However, acetamide derivatives () show superior metabolic stability due to resistance to esterase hydrolysis .
Anticancer Activity: Ethyl thioacetate derivatives with pyridyl groups () showed moderate cytotoxicity (IC₅₀ ~10–50 μM), while thiadiazole-containing analogs () exhibited stronger enzyme inhibition (ΔG = −8.2 kcal/mol) .
Synthetic Pathways :
- The target compound is likely synthesized via nucleophilic substitution of a triazole-thiol with methylethyl chloroacetate, analogous to methods in and .
- Morpholinium salts () require additional steps for cation exchange, reducing yield (60–75%) compared to direct esterification (80–90% yield for ethyl analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
